molecular formula C18H14N4 B1143390 Indole-3-aldehyde azine CAS No. 1233-49-4

Indole-3-aldehyde azine

Cat. No. B1143390
CAS RN: 1233-49-4
M. Wt: 286.33
InChI Key:
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Description

Indole-3-aldehyde azine is a chemical compound with the molecular formula C18H14N4 . It is also known by other names such as 1,2-Bis((1H-indol-3-yl)methylene)hydrazine and (1E,2E)-1,2-bis((1H-indol-3-yl)methylene)hydrazine . It is derived from indole-3-carbaldehyde, which is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria .


Synthesis Analysis

Indole-3-aldehyde azine is conventionally synthesized by the condensation of hydrazine with ketones and aldehydes . A novel indole-3-acetaldehyde dehydrogenase, AldA, has been identified that functions in IAA biosynthesis by catalyzing the NAD-dependent formation of IAA from indole-3-acetaldehyde (IAAld) .


Molecular Structure Analysis

Indole-3-aldehyde azine has a complex structure that includes a total of 39 bonds, 25 non-H bonds, 16 multiple bonds, 3 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 2 imines (aliphatic), and 1 N hydrazine .


Chemical Reactions Analysis

Indole-3-aldehyde azine, like other azines, has reactivity typical of aromatic aldehydes . It can be easily oxidized to indole-3-carboxylic acid . It also condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .


Physical And Chemical Properties Analysis

Indole-3-aldehyde azine has an average mass of 286.331 Da and a monoisotopic mass of 286.121857 Da . It contains a total of 36 atoms; 14 Hydrogen atoms, 18 Carbon atoms, and 4 Nitrogen atoms .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : Aza-Friedel-Crafts reactions using indoles, primary amines, and aldehydes in water have been developed for the efficient synthesis of various 3-substituted indoles, including biologically active compounds (Shirakawa & Kobayashi, 2006).

  • Redox Isomerization for N-alkyl Indoles Synthesis : Redox isomerization involving azomethine ylides intermediates has been used to convert indolines to N-alkyl indoles, demonstrating the potential for synthesizing various indole derivatives (Deb, Das, & Seidel, 2011).

  • Palladium-Catalyzed Synthesis and Functionalization of Indoles : The synthesis and functionalization of indoles through palladium-catalyzed reactions have gained significance due to their tolerance of a wide range of functionalities, allowing for the creation of complex molecules (Cacchi & Fabrizi, 2005).

  • Catalysis in Solvent-Free Conditions : The use of trityl chloride as a catalyst for the preparation of bis(indol-3-yl)methanes under solvent-free conditions highlights the importance of developing eco-friendly and efficient catalytic methods (Khalafi‐Nezhad et al., 2008).

  • Non-Linear Optical Materials : Indole-3-aldehyde has been identified as a new organic non-linear material, indicating its potential applications in the field of non-linear optics (Muthu, Maheswari, & Sundius, 2013).

Future Directions

Indole-3-aldehyde azine, as a derivative of indole, has potential therapeutic applications due to its ability to modulate various physiological processes . It has been suggested that new research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

properties

IUPAC Name

(E)-1-(1H-indol-3-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4/c1-3-7-17-15(5-1)13(9-19-17)11-21-22-12-14-10-20-18-8-4-2-6-16(14)18/h1-12,19-20H/b21-11+,22-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAMYDYQMNKPLV-XHQRYOPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NN=CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2NC=C(C2=C1)/C=N/N=C/C3=CNC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis((1H-indol-3-yl)methylene)hydrazine

CAS RN

1233-49-4
Record name 3-Indolecarboxylaldehyde, azine
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Record name INDOLE-3-CARBOXALDEHYDE AZINE
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Citations

For This Compound
2
Citations
NN Bulatova, NN Suvorov - Chemistry of Heterocyclic Compounds, 1969 - Springer
… It is interesting that the reaction, under the same conditions, of 3-~-nitropropenyl indole (VI) with hydrazine also gives indole-3-aldehyde azine (IVa). …
Number of citations: 5 link.springer.com
C Caneva, S Alfei, M De Maria, C Ibba, I Delogu… - Molecular …, 2015 - Springer
An unprecedented, highly convergent, high-yielding, one-pot synthesis of (acyl)hydrazones and thiosemicarbazones was carried out by the in situ condensation of isolable iminium …
Number of citations: 6 link.springer.com

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